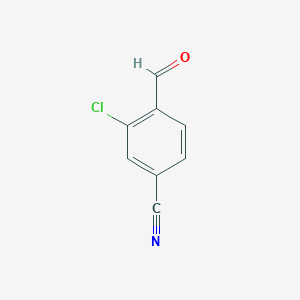

3-Chloro-4-formylbenzonitrile

Descripción general

Descripción

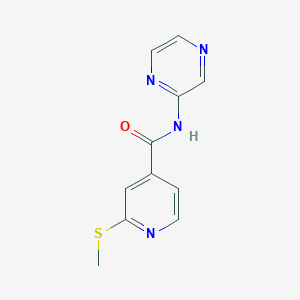

3-Chloro-4-formylbenzonitrile is an organic compound with the molecular formula C8H4ClNO . It is a derivative of benzonitrile, which is a type of aromatic organic compound .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-formylbenzonitrile consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of the compound is 165.579 g/mol .Physical And Chemical Properties Analysis

3-Chloro-4-formylbenzonitrile is a solid at room temperature . It has a molecular weight of 165.58 g/mol . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Vibrational Analysis and Spectroscopy

Research on similar compounds like 4-chloro-3-nitrobenzonitrile provides insights into the vibrational analysis and spectroscopy of 3-Chloro-4-formylbenzonitrile. The study by Sert, Çırak, & Ucun (2013) utilized experimental and theoretical methods to investigate the vibrational frequencies and geometric parameters of 4-chloro-3-nitrobenzonitrile, a compound structurally similar to 3-Chloro-4-formylbenzonitrile.

Synthesis of Isoindolinones

Kobayashi et al. (2010) explored a method for synthesizing isoindolinone derivatives using 2-formylbenzonitrile. Their work, "A Convenient Synthesis of 2,3-Dihydro-3-methylidene-1H-isoindol-1-ones by Reaction of 2-Formylbenzonitriles with Dimethyloxosulfonium Methylide", could be relevant for understanding reactions involving 3-Chloro-4-formylbenzonitrile in the synthesis of complex organic compounds.

Photochemistry of Substituted Halogenophenols

The photochemistry of substituted halogenophenols, including compounds like 5-chloro-2-hydroxybenzonitrile, was studied by Bonnichon et al. (1999) in "Photochemistry of substituted 4-halogenophenols: effect of a CN substituent". This research could provide valuable insights into the photochemical behavior of 3-Chloro-4-formylbenzonitrile.

Hydrolysis Reactions

Bowden, Hiscocks, & Reddy (1997) investigated the alkaline hydrolysis of 2-formylbenzonitrile in their study, "Reactions of carbonyl compounds in basic solutions. Part 28.1The alkaline hydrolysis of 2-formylbenzonitrile...". This research is relevant for understanding the hydrolysis mechanisms that may apply to 3-Chloro-4-formylbenzonitrile.

Fluorination Processes

Suzuki & Kimura (1991) explored the synthesis of fluorobenzonitriles, including the preparation of 3,4-difluorobenzonitrile from dichlorobenzonitrile, in their work, "Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by means of halogen-exchange fluorination". Their findings might provide insights into fluorination reactions involving 3-Chloro-4-formylbenzonitrile.

Spectroscopic Characterization and Molecular Structure

Wazzan, Al-Qurashi, & Faidallah (2016) conducted a detailed study on the molecular structure and spectroscopic characterization of similar compounds, which can be seen in "DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization...". This research could provide a framework for analyzing the structural and spectroscopic properties of 3-Chloro-4-formylbenzonitrile.

Chemical Reactivity and Electronic Effects

Exner & Böhm (2004) investigated the effects of substituents on the basicity of benzonitriles, including insights into the electronic and atomic energies of these compounds, in their paper "Validity of the Hammett equation for isolated molecules: basicity of 3- and 4-substituted benzonitriles". Their findings are relevant for understanding how the chloro and formyl groups in 3-Chloro-4-formylbenzonitrile might influence its reactivity.

Excited State Electron Transfer

The study on excited state electron transfer in dimethylaminobenzonitriles by Warren, Bernstein, & Seeman (1988), titled "Chemical reactions in isolated clusters: Excited state electron transfer in 3‐ and 4‐dimethylaminobenzonitrile", offers insights into the photochemical reactions that could be relevant for 3-Chloro-4-formylbenzonitrile.

Safety and Hazards

The safety data sheet for 3-Chloro-4-formylbenzonitrile indicates that it should be handled with care. Exposure can be harmful, and it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental exposure, appropriate first aid measures should be taken .

Propiedades

IUPAC Name |

3-chloro-4-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRNLUNAHZKZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-formylbenzonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

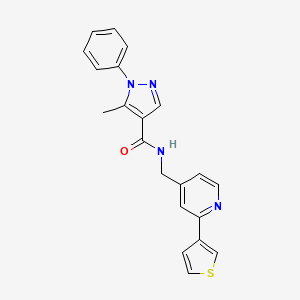

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)

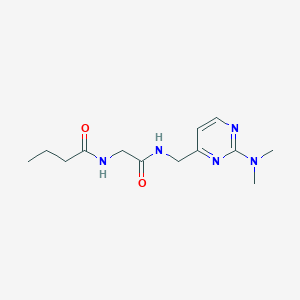

![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)

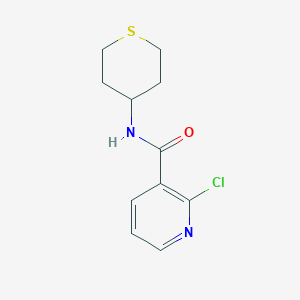

![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)